molecular formula C30H28Cl4N6O6Zn B12510946 Azoic Diazo Component 24 (Salt)

Azoic Diazo Component 24 (Salt)

Cat. No.: B12510946
M. Wt: 775.8 g/mol
InChI Key: LLARVKAOQLUCQI-UHFFFAOYSA-L
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Description

Fast Blue RR Salt, also known as 4-Benzoylamino-2,5-dimethoxybenzenediazonium chloride hemi (zinc chloride) salt, is a diazonium salt used primarily in histological staining. It is part of the azo coupling system and is essential for staining hydrolytic enzymes. The compound has a molecular formula of C15H14ClN3O3 · 1/2 ZnCl2 and a molecular weight of 387.89 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fast Blue RR Salt is synthesized through the diazotization of 4-amino-2,5-dimethoxybenzoic acid followed by coupling with benzoyl chloride. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with benzoyl chloride in the presence of zinc chloride to stabilize the compound .

Industrial Production Methods: Industrial production of Fast Blue RR Salt follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature and pH, to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Fast Blue RR Salt undergoes several types of chemical reactions, including:

    Azo Coupling Reactions: It reacts with phenols and aromatic amines to form azo dyes.

    Substitution Reactions: The diazonium group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Azo Coupling: Typically involves phenols or aromatic amines in an alkaline medium.

    Substitution: Reactions with nucleophiles like water, halides, or cyanides under acidic or neutral conditions.

Major Products:

Mechanism of Action

Fast Blue RR Salt exerts its effects through the formation of azo dyes. The diazonium group reacts with phenolic or aromatic amine substrates to form a colored azo compound. This reaction is utilized in staining techniques where the compound binds to enzyme reaction products, precipitating as an insoluble colored compound that highlights specific cellular components .

Comparison with Similar Compounds

Uniqueness: Fast Blue RR Salt is unique due to its specific reactivity with alkaline phosphatase and esterase, forming distinct colored precipitates that are highly useful in histological and biochemical assays. Its stability in the presence of zinc chloride also sets it apart from other diazonium salts .

Properties

Molecular Formula

C30H28Cl4N6O6Zn

Molecular Weight

775.8 g/mol

IUPAC Name

zinc;4-benzamido-2,5-dimethoxybenzenediazonium;tetrachloride

InChI

InChI=1S/2C15H13N3O3.4ClH.Zn/c2*1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;;;;;/h2*3-9H,1-2H3;4*1H;/q;;;;;;+2/p-2

InChI Key

LLARVKAOQLUCQI-UHFFFAOYSA-L

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

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